2,3-Dihydroxypropyl salicylate
Overview
Description
2,3-Dihydroxypropyl salicylate is a chemical compound with the molecular formula C10H12O5. It is a fatty acid ester that is soluble in water and has been used in various applications, including as a component of biodiesel . The compound is synthesized by reacting glycerin with methyl salicylate and sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl salicylate involves the reaction of glycerin with methyl salicylate in the presence of sodium hydroxide. The reaction proceeds through a base-catalyzed hydrolysis of methyl salicylate, followed by esterification with glycerin . The reaction conditions typically involve heating the reactants to facilitate the hydrolysis and subsequent esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to mix and heat the reactants, followed by purification steps to isolate the desired product. The industrial production methods are optimized for efficiency and yield, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl salicylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes.
Reduction: Reduction of the ester group results in the formation of primary and secondary alcohols.
Substitution: Substitution reactions can yield various esters and ethers, depending on the reagents used.
Scientific Research Applications
2,3-Dihydroxypropyl salicylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a component in biodiesel production and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl salicylate involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,3-Dihydroxypropyl salicylate can be compared with other similar compounds, such as:
Salicylic acid: Shares the salicylate moiety but lacks the dihydroxypropyl group.
Methyl salicylate: An ester of salicylic acid with a methyl group instead of the dihydroxypropyl group.
Glycerol esters: Compounds that share the glycerol backbone but differ in the esterifying acid.
The uniqueness of this compound lies in its combination of the salicylate and dihydroxypropyl groups, which confer distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSIPREEZAEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036339 | |
Record name | 2,3-Dihydroxypropyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-45-2 | |
Record name | Glycosal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydroxypropyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxypropyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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